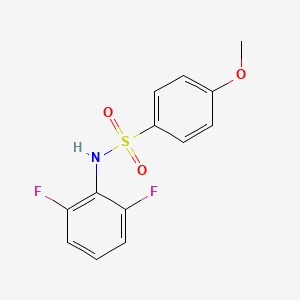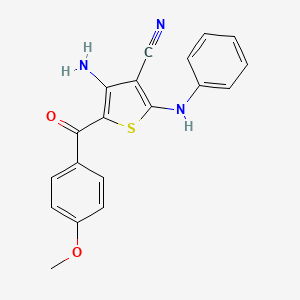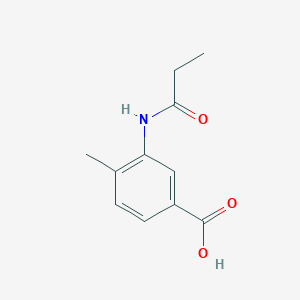
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A is not fully understood, but it is believed to act through multiple pathways. In cancer research, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell growth and survival. Inflammation research has shown that 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A can inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the regulation of inflammation. In neurodegenerative disease research, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of neuroinflammation and neuroprotection.
Biochemical and Physiological Effects:
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A can reduce inflammation and oxidative stress in animal models. In neurodegenerative disease research, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has been shown to improve cognitive function and reduce neuroinflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its limited availability and high cost can be a limitation for some research groups.
Orientations Futures
There are several future directions for research on 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A. In cancer research, further studies are needed to determine the optimal dosage and treatment duration for 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A. In inflammation research, more studies are needed to determine the mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A and its potential use in treating chronic inflammatory diseases. In neurodegenerative disease research, future studies are needed to determine the long-term effects of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A on cognitive function and neuroprotection.
In conclusion, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A in various fields of research.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A involves the reaction of 2-chloro-4,6-dimethylphenol with 2-methoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then acetylated with acetic anhydride to obtain 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A.
Applications De Recherche Scientifique
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has been studied for its potential application in various fields of research, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer research, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has shown that 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has anti-inflammatory properties and can reduce inflammation in animal models. In neurodegenerative disease research, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide A has shown potential neuroprotective effects and can improve cognitive function in animal models.
Propriétés
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-8-12(2)17(13(18)9-11)22-10-16(20)19-14-6-4-5-7-15(14)21-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFYNGCSAHRVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)
![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)





![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)

![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5727836.png)
![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)

![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)